β-Lactamase Inhibition Potency: Asparenomycin A Versus 4β-Methyl Analog and Class Baseline
Asparenomycin A inhibits a wide range of β-lactamases including both cephalosporinases and penicillinases at concentrations typically less than 3 µM [1]. In a direct head-to-head comparison, a synthetic 4β-methyl analog (6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate) exhibited a spectrum of antibacterial activity comparable to asparenomycin A but was explicitly less effective as a β-lactamase inhibitor, demonstrating only moderate synergy with ampicillin against β-lactamase-producing organisms [2].
| Evidence Dimension | β-Lactamase inhibitory concentration |
|---|---|
| Target Compound Data | IC₅₀ typically <3 µM across cephalosporinases and penicillinases |
| Comparator Or Baseline | 4β-Methyl analog: Less effective as β-lactamase inhibitor (qualitatively reduced potency; only moderate synergy with ampicillin) |
| Quantified Difference | Asparenomycin A shows superior β-lactamase inhibition; analog exhibits reduced inhibitory potency |
| Conditions | Purified β-lactamase enzyme assays from Gram-negative bacteria; synergy testing with ampicillin against β-lactamase-producing organisms |
Why This Matters
For researchers studying β-lactamase inhibition mechanisms or developing β-lactam/β-lactamase inhibitor combinations, asparenomycin A provides a defined inhibitory threshold (<3 µM) that structurally similar analogs cannot replicate.
- [1] Murakami K, Doi M, Yoshida T. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases. J Antibiot (Tokyo). 1982 Jan;35(1):39-45. doi: 10.7164/antibiotics.35.39. PMID: 6978332. View Source
- [2] Ohtake N, Okada H, Imuta M, et al. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog. J Antibiot (Tokyo). 1992 Feb;45(2):240-5. doi: 10.7164/antibiotics.45.240. PMID: 1556016. View Source
